3,5-Dichloro-4-fluoronitrobenzene CAS number 3107-19-5
3,5-Dichloro-4-fluoronitrobenzene CAS number 3107-19-5
An In-depth Technical Guide to 3,5-Dichloro-4-fluoronitrobenzene (CAS 3107-19-5)
Abstract: This guide provides a comprehensive technical overview of 3,5-Dichloro-4-fluoronitrobenzene, a key halogenated aromatic intermediate. With CAS Number 3107-19-5, this compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily owing to the unique reactivity conferred by its pattern of substitution. We will delve into its physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore the mechanistic underpinnings of its reactivity, and discuss its applications, spectroscopic signature, and essential safety protocols. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.
Core Physicochemical & Structural Properties
3,5-Dichloro-4-fluoronitrobenzene is a crystalline solid at room temperature. Its molecular structure is characterized by a benzene ring substituted with two chlorine atoms meta to a nitro group, and a fluorine atom positioned between the two chlorine atoms and para to the nitro group. This specific arrangement of electron-withdrawing groups dictates its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3107-19-5 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₂FNO₂ | [2][3] |
| Molecular Weight | 209.99 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder or crystals | [4][5] |
| Melting Point | 44 °C | [6][7] |
| Boiling Point | 259.3 °C at 760 mmHg | [4][6] |
| Density | 1.622 g/cm³ (Predicted) | [4][6][7] |
| Flash Point | 110.6 °C | [4][6] |
| IUPAC Name | 1,3-dichloro-2-fluoro-5-nitrobenzene | |
| SMILES | C1=C(C(=C(C=C1[O-])Cl)F)Cl | [3] |
| InChI Key | VMAATSFMXSMKPG-UHFFFAOYSA-N |
| Storage | Store at room temperature, sealed in a dry place |[7] |
Synthesis Protocol: Halogen Exchange (Halex) Reaction
The most common and efficient laboratory synthesis of 3,5-dichloro-4-fluoronitrobenzene involves a nucleophilic aromatic substitution of a chlorine atom with fluoride, a process known as the Halex reaction. The starting material is 3,4,5-trichloronitrobenzene.
Causality and Experimental Rationale:
-
Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to dissolve the ionic potassium fluoride and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, without solvating the fluoride anion so strongly as to reduce its nucleophilicity.
-
Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It is crucial to use the anhydrous form, as water can compete as a nucleophile and lead to undesired hydroxylation byproducts.
-
Temperature: The reaction requires significant thermal energy (140 °C) to overcome the activation energy associated with breaking the aromatic C-Cl bond and disrupting the ring's aromaticity in the transition state.[8]
Detailed Laboratory Protocol
Objective: To synthesize 3,5-dichloro-4-fluoronitrobenzene from 3,4,5-trichloronitrobenzene.
Materials:
-
3,4,5-trichloronitrobenzene (13.55 g, 59 mmol)
-
Anhydrous Potassium Fluoride (KF) (4.65 g, 80 mmol initially, plus 2.5 g later)
-
Dimethylformamide (DMF), anhydrous (66 mL)
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
Combine 3,4,5-trichloronitrobenzene (13.55 g), potassium fluoride (4.65 g), and DMF (66 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]
-
Heat the mixture to 140 °C and maintain this temperature with vigorous stirring for 15 hours.[8]
-
Cool the mixture slightly, add an additional 2.5 g of potassium fluoride, and continue stirring at 140 °C for another 15 hours.[8]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
The resulting dark solid should be purified by column chromatography on silica gel to yield the final product as a yellow powder.[8]
Caption: Synthesis workflow for 3,5-dichloro-4-fluoronitrobenzene.
Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 3,5-dichloro-4-fluoronitrobenzene is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Principles: The benzene ring is heavily activated towards nucleophilic attack due to the strong electron-withdrawing effect (-I and -R) of the nitro group. This effect is most pronounced at the ortho and para positions, where it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The chlorine and fluorine atoms also contribute an inductive withdrawing effect (-I), further increasing the electrophilicity of the ring carbons.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[9] Paradoxically, fluorine is a better leaving group than chlorine in many SNAr reactions. This is because fluorine's high electronegativity makes the carbon atom it is attached to (C4) the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This polarization significantly lowers the activation energy of the initial, slow step, accelerating the overall reaction rate.[10] The subsequent, faster step involves the loss of the leaving group (fluoride) to restore aromaticity.
Caption: Role as a versatile intermediate in chemical synthesis.
Spectroscopic Characterization
Full characterization relies on standard spectroscopic techniques. The molecule's symmetry (a C₂ axis passing through the C2-C5 bond) simplifies its NMR spectra.
Table 2: Expected Spectroscopic Data
| Technique | Solvent | Expected Chemical Shifts (δ) and Features |
|---|---|---|
| ¹H NMR | CDCl₃ | A singlet is expected for the two equivalent aromatic protons (H2, H6). Due to four-bond coupling to fluorine (⁴JHF), this may appear as a narrow triplet. The chemical shift would be downfield (likely > 8.0 ppm) due to the strong deshielding from the nitro and halogen groups. |
| ¹³C NMR | CDCl₃ | Six distinct signals are expected. The carbon bearing the fluorine (C4) will show a large one-bond coupling (¹JCF). Carbons ortho and meta to the fluorine (C3/C5 and C2/C6) will show smaller two-bond and three-bond couplings, respectively. The carbon attached to the nitro group (C1) will be significantly downfield. [11] |
| ¹⁹F NMR | CDCl₃ | A singlet is expected for the single fluorine environment. Its chemical shift will be characteristic of an aryl fluoride. |
| IR (Infrared) | KBr Pellet / Nujol | Strong characteristic absorptions for the nitro group (NO₂) symmetric and asymmetric stretches (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). C-Cl and C-F stretching bands will also be present in the fingerprint region. |
| MS (Mass Spec) | EI / ESI | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ~9:6:1 ratio). |
Safety, Handling, and Disposal
3,5-Dichloro-4-fluoronitrobenzene is an irritant and should be handled with appropriate care in a well-ventilated area or chemical fume hood. [5] Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7][13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-4-fluoronitrobenzene is a strategically important chemical intermediate. Its value is derived from a highly activated aromatic system that is primed for nucleophilic substitution, particularly at the fluorine-bearing carbon. A thorough understanding of its synthesis, the mechanistic nuances of its reactivity, and its safety profile enables chemists to effectively leverage this compound as a powerful building block for constructing complex and high-value molecules in the pharmaceutical and agrochemical industries.
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